

Application Note: Quantification of Diisooctyl Fumarate in Polymer Matrices

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Compound of Interest

Compound Name: Diisooctyl fumarate

CAS No.: 1330-75-2

Cat. No.: B075178

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Introduction & Mechanistic Insights

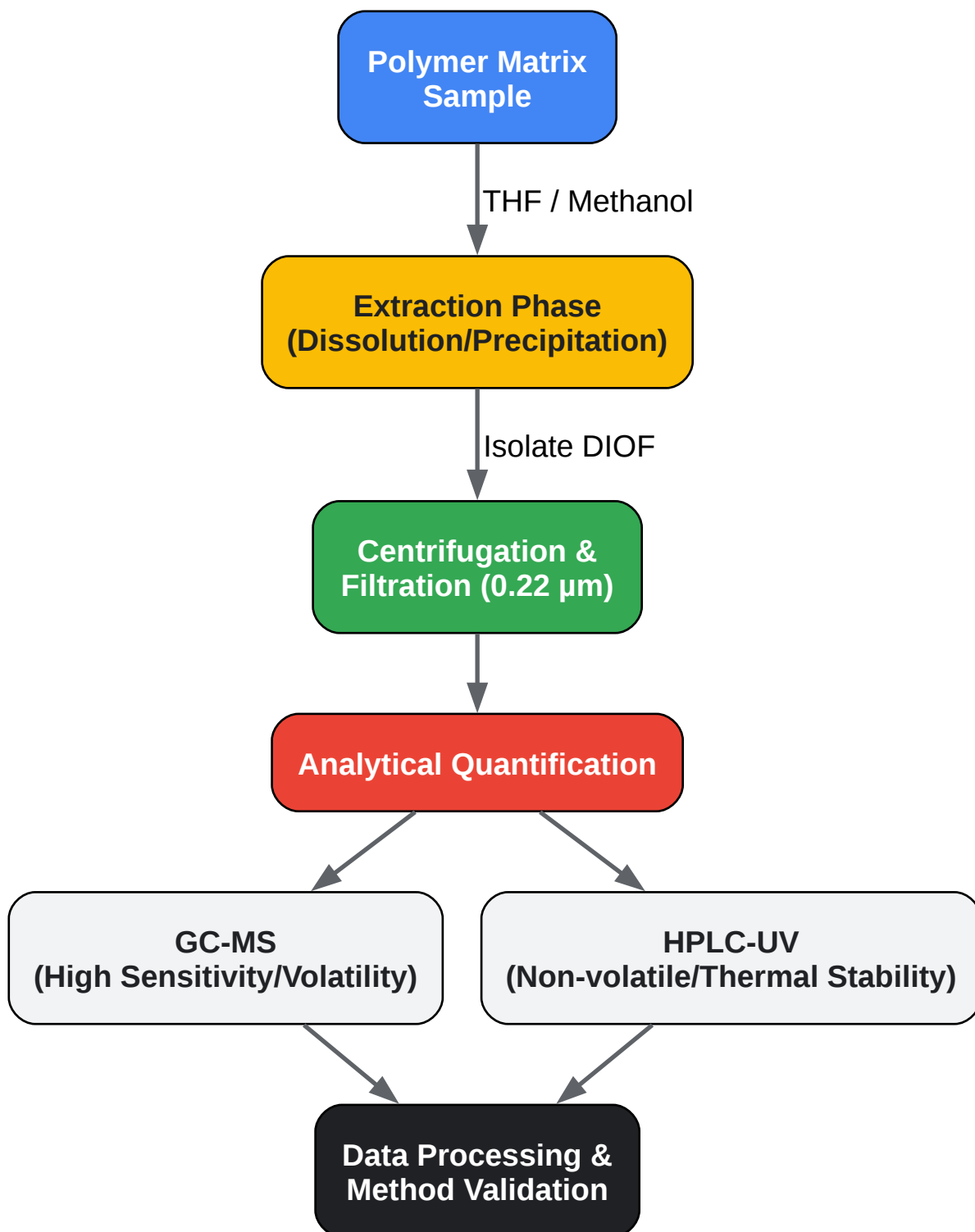
Diisooctyl fumarate (DIOF, CAS: 1330-75-2) is an unsaturated diester compound extensively utilized as an internal plasticizer and comonomer in the formulation of vinyl copolymers, polyvinyl chloride (PVC), and industrial adhesives[1][2][3]. Characterized by its trans-configured double bond, DIOF integrates into polymer backbones to impart chain flexibility and modify the crystallization behavior of the host matrix[4].

The Causality of Quantification: Accurate quantification of residual or migrated DIOF is a critical parameter for materials scientists and drug development professionals (e.g., in medical device packaging or transdermal patches).

- **Performance Quality Control:** Unreacted DIOF acts as a mobile plasticizer. Variations in its concentration can drastically alter the glass transition temperature () and the mechanical integrity of the final material.
- **Regulatory Compliance:** In pharmaceutical packaging and food-contact materials, the migration of low-molecular-weight plasticizers must be strictly quantified to prevent

toxicological exposure and ensure product safety.

Experimental Workflow



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Workflow for the extraction and quantification of DIOF from polymer matrices.

Sample Preparation & Extraction Protocol

Mechanistic Choice: While Soxhlet extraction is a traditional standard, it relies on passive solvent diffusion, which can be highly inefficient for densely entangled, high-molecular-weight polymers. A Dissolution-Precipitation approach is preferred here. This method physically unravels the polymer chains, ensuring the complete release of trapped DIOF molecules into the solvent phase, creating a highly reproducible and self-validating extraction system.

Step-by-Step Protocol:

- **Milling:** Cryomill the polymer sample to a uniform particle size of <1 mm to maximize the surface area for solvent interaction.
- **Dissolution:** Accurately weigh 1.00 g of the milled polymer into a 50 mL borosilicate glass centrifuge tube. Add 15.0 mL of HPLC-grade Tetrahydrofuran (THF).
- **Agitation:** Sonicate the mixture at 40°C for 45 minutes until the polymer matrix is completely dissolved or highly swollen.
 - **Causality:** THF is a strong, highly polarizable solvent that disrupts intermolecular forces (van der Waals and dipole-dipole) within the polymer matrix, fully solvating the chains.
- **Precipitation:** Dropwise, add 30.0 mL of cold Methanol (-20°C) while vortexing vigorously.
 - **Causality:** Methanol acts as an anti-solvent for the high-MW polymer, forcing it to crash out of the solution. Meanwhile, the low-MW DIOF remains highly soluble in the resulting THF/Methanol binary mixture.
- **Separation:** Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the precipitated polymer matrix.
- **Filtration:** Decant the supernatant and filter it through a 0.22 µm PTFE syringe filter directly into an autosampler vial to prevent particulate injection.

Analytical Quantification Methodologies

Method A: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and structural confirmation. However, dialkyl fumarates can be thermally labile or undergo cis-trans isomerization at excessively high temperatures[5][6]. Therefore, thermal management is critical.

- Column: HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injection: 1 μL injection volume, split ratio 10:1. Injector temperature set to 250°C.
- Oven Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
 - Causality: A rapid temperature ramp minimizes the residence time of DIOF at extreme temperatures, preventing thermal degradation or isomerization into the maleate form[6].
- MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 40–400.
- Target Ions: For DIOF (MW = 340.5 g/mol), monitor the primary fragmentation patterns corresponding to the loss of the isooctyl alkoxy groups, typically yielding strong diagnostic fragments in the lower m/z range[7].

Method B: HPLC-UV Analysis

For matrices where thermal degradation of the analyte is a strict concern, High-Performance Liquid Chromatography (HPLC) serves as the orthogonal, non-destructive method of choice[1].

- Column: C18 reverse-phase column (150 mm × 4.6 mm, 3.5 μm).
- Mobile Phase: Isocratic elution with Acetonitrile / Water (85:15, v/v).
 - Causality: DIOF is highly hydrophobic; a high organic modifier ratio is required to overcome its affinity for the stationary phase and achieve a reasonable retention time.
- Flow Rate: 1.0 mL/min.

- Detection: UV absorbance at 210–220 nm.
 - Causality: The α,β -unsaturated carbonyl group inherent to the fumarate structure provides strong, characteristic UV absorbance in this specific wavelength range[7].
- Injection Volume: 10 μ L.

Data Presentation: Method Validation Summary

To establish the trustworthiness of these protocols, a self-validating system requires running spiked matrix blanks (polymers formulated without DIOF, spiked with known standards prior to extraction). The following table summarizes the typical quantitative performance metrics for DIOF extraction and analysis.

Validation Parameter	GC-MS (Method A)	HPLC-UV (Method B)
Linear Range	0.5 – 100 μ g/mL	1.0 – 200 μ g/mL
Limit of Detection (LOD)	0.15 μ g/mL	0.30 μ g/mL
Limit of Quantitation (LOQ)	0.50 μ g/mL	1.00 μ g/mL
Matrix Recovery (%)	94.2 \pm 3.1%	96.5 \pm 2.4%
Intra-day Precision (RSD)	2.8%	1.5%
Inter-day Precision (RSD)	4.1%	2.2%

Analytical Insight: HPLC-UV demonstrates slightly better precision and matrix recovery due to the complete elimination of thermal volatility variables during the run. Conversely, GC-MS provides superior overall sensitivity (lower LOD) and orthogonal mass confirmation, making it ideal for trace-level migration studies.

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